molecular formula C18H27N3S B12781443 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione CAS No. 71018-72-9

5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione

Cat. No.: B12781443
CAS No.: 71018-72-9
M. Wt: 317.5 g/mol
InChI Key: YGDSKCANUVHVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound features a cyclohexyl group, a methyl group, and a xylyl group, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reaction: Starting with a precursor containing the necessary functional groups, the compound can be synthesized through a cyclization reaction, often using a catalyst to facilitate the process.

    Reaction Conditions: The reaction may require specific temperatures, solvents, and pH levels to ensure the proper formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction parameters is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with different properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, creating a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may have potential applications in biological research, particularly in studying enzyme interactions and molecular pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine

In medicine, triazine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate, particularly in targeting specific molecular pathways.

Industry

In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and other valuable products.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents. Examples may include:

    2,4,6-Trisubstituted Triazines: Compounds with different substituents at the 2, 4, and 6 positions.

    Cyclohexyl-Substituted Triazines: Compounds with a cyclohexyl group at different positions.

Uniqueness

The uniqueness of 5-(Cyclohexyl)tetrahydro-3-methyl-1-(2,4-xylyl)-1,3,5-triazine-2(1H)-thione lies in its specific combination of substituents, which may confer unique chemical and biological properties

Properties

71018-72-9

Molecular Formula

C18H27N3S

Molecular Weight

317.5 g/mol

IUPAC Name

5-cyclohexyl-1-(2,4-dimethylphenyl)-3-methyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H27N3S/c1-14-9-10-17(15(2)11-14)21-13-20(12-19(3)18(21)22)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3

InChI Key

YGDSKCANUVHVRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CN(CN(C2=S)C)C3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.